5-Bromoimidazo[1,2-a]pyridine
Overview
Description
5-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom attached at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
5-Bromoimidazo[1,2-a]pyridine is a derivative of imidazopyridine, which is recognized as a significant scaffold in medicinal chemistry due to its wide range of pharmacological activities Imidazopyridine derivatives have been evaluated for their antiproliferative potential against breast cancer cells .
Mode of Action
It is known that imidazopyridine derivatives interact with their targets, leading to changes that can inhibit the proliferation of cancer cells . The specific interactions between this compound and its targets remain a subject of ongoing research.
Biochemical Pathways
Imidazopyridine derivatives are known to have a broad range of biological and pharmacological activities, suggesting that they may affect multiple pathways
Result of Action
Imidazopyridine derivatives have been shown to have antiproliferative effects against breast cancer cells
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of imidazo[1,2-a]pyridine derivatives . The compound’s interactions with biomolecules often involve the formation of covalent bonds, leading to the modification of the target molecules. For instance, this compound can interact with enzymes involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce cell cycle arrest at the G2/M phase, suggesting its potential role in inhibiting tubulin polymerization . Additionally, it has been found to activate caspase-3, a key enzyme in the apoptotic pathway, thereby promoting programmed cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . By binding to the active sites of enzymes within this pathway, the compound effectively disrupts their function, leading to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . Enzymes such as cytochrome P450 play a significant role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics . These metabolic pathways are essential for understanding the compound’s overall effects on cellular and organismal levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments are influenced by its interactions with these transporters . For example, this compound can be transported across cell membranes via active transport mechanisms, leading to its accumulation in target tissues . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoimidazo[1,2-a]pyridine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. For instance, the reaction can be carried out in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-butyl hydroperoxide (TBHP) is used as an oxidant . Another method involves the use of copper(I) iodide as a catalyst in an aerobic oxidative synthesis from 2-aminopyridines and acetophenones .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving optimal results.
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, often catalyzed by transition metals, to form oxidized derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Typical conditions involve the use of a base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or TBHP, often in the presence of a metal catalyst like copper or iron, are used.
Cyclization Reactions: These reactions often require a catalyst, such as copper(I) iodide, and an oxidant, like TBHP, under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in the study of biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential therapeutic targets.
Material Science: Due to its unique chemical structure, it is used in the development of optoelectronic devices, sensors, and luminescent materials.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
3-Bromoimidazo[1,2-a]pyridine: A similar compound with the bromine atom at the 3-position instead of the 5-position.
Imidazo[1,5-a]pyridine: A structural isomer with the imidazole ring fused at a different position on the pyridine ring.
Uniqueness
5-Bromoimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacophore in drug discovery and development .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOFGVWHMYYDBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10515998 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-09-1 | |
Record name | 5-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10515998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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